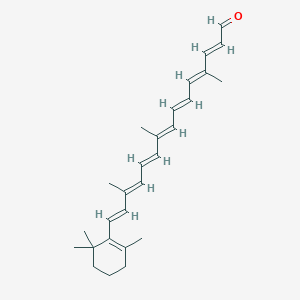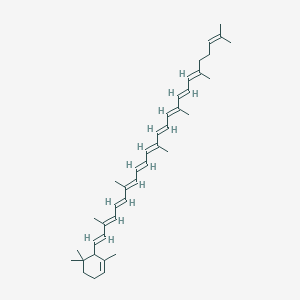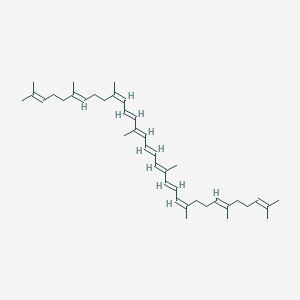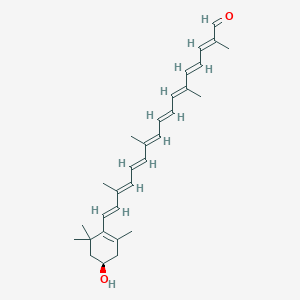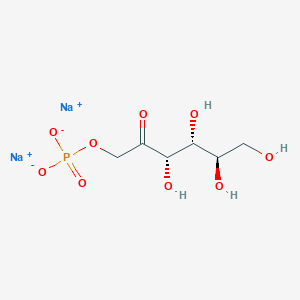
Natrium-(2R,3R,4S)-2,3,4,6-Tetrahydroxy-5-oxohexylphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose-6-phosphate (disodium) is a sugar intermediate in the glycolytic pathway, which is a crucial metabolic pathway for energy production in cells. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase . This compound plays a significant role in various biochemical processes, including glycolysis and gluconeogenesis.
Wissenschaftliche Forschungsanwendungen
D-Fructose-6-phosphate (disodium) is widely used in scientific research due to its role as a glycolytic intermediate. Some of its applications include:
Biochemistry: Used to study enzyme kinetics and metabolic pathways involving glycolysis and gluconeogenesis.
Molecular Biology: Helps in characterizing enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, and glucosamine-6-phosphate synthase.
Medicine: Investigated for its potential role in metabolic disorders and diabetes research.
Industry: Utilized in the production of biofuels and biochemicals through metabolic engineering.
Safety and Hazards
The compound is labeled with the GHS08 pictogram, indicating that it may cause damage to health . The hazard statements associated with this compound are H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H360 (may damage fertility or the unborn child) .
Biochemische Analyse
Biochemical Properties
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate plays a crucial role in biochemical reactions. It is involved in the glycoprotein metabolism, where it forms part of the proteoglycans, the ground substance in the extra-cellular matrix of connective tissue . This compound interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
The effects of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological context .
Molecular Mechanism
The molecular mechanism of action of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
The effects of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate within cells and tissues involve various transporters and binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (disodium) can be synthesized through the chemical reaction between fructose and phosphoric acid under alkaline conditions. The reaction involves the esterification of fructose with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: Industrial production of D-Fructose-6-phosphate (disodium) typically involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate using phosphoglucoisomerase. The resulting fructose-6-phosphate is then converted to its disodium salt form through neutralization with sodium hydroxide .
Types of Reactions:
Isomerization: D-Fructose-6-phosphate (disodium) can be isomerized to D-glucose-6-phosphate by the enzyme phosphoglucoisomerase.
Phosphorylation: It can undergo phosphorylation to form fructose-1,6-bisphosphate in the presence of the enzyme phosphofructokinase.
Common Reagents and Conditions:
Phosphoglucoisomerase: Used for the isomerization reaction.
Phosphofructokinase: Used for the phosphorylation reaction.
Major Products Formed:
D-Glucose-6-phosphate: Formed through isomerization.
Fructose-1,6-bisphosphate: Formed through phosphorylation.
Wirkmechanismus
D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase and can be further phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase . These reactions are crucial for the regulation of glycolysis and gluconeogenesis, which are essential for cellular energy production and metabolic homeostasis .
Similar Compounds:
D-Glucose-6-phosphate: Another glycolytic intermediate that can be isomerized to D-Fructose-6-phosphate (disodium).
Fructose-1,6-bisphosphate: A downstream product of D-Fructose-6-phosphate (disodium) in the glycolytic pathway.
Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate can be achieved by the phosphorylation of (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl alcohol with a suitable phosphorylating agent.", "Starting Materials": [ "(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl alcohol", "Phosphorylating agent (e.g. POCl3, P2O5, or H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Add the (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl alcohol to a reaction flask.", "Add the phosphorylating agent dropwise to the reaction flask while stirring.", "Heat the reaction mixture at a suitable temperature (e.g. 60-80°C) for a suitable amount of time (e.g. 4-6 hours) until the reaction is complete.", "Cool the reaction mixture and add a suitable amount of water to dissolve the product.", "Add a suitable amount of sodium hydroxide to adjust the pH of the solution to the desired level (e.g. pH 7-8).", "Isolate the product by filtration or precipitation." ] } | |
CAS-Nummer |
26177-86-6 |
Molekularformel |
C6H13NaO9P |
Molekulargewicht |
283.13 g/mol |
IUPAC-Name |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/t4-,5-,6-;/m1./s1 |
InChI-Schlüssel |
USZARFFUSWZWLN-RWOHWRPJSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
SMILES |
[O-]CC([C@H]([C@@H]([C@@H](COP(O)(O)=O)O)O)[O-])=O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
Andere CAS-Nummern |
71662-09-4 |
Physikalische Beschreibung |
Solid; [Research Organics MSDS] |
Synonyme |
Neuberg ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






